molecular formula C22H21ClN2O7S B2543057 Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-77-4

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2543057
CAS RN: 899959-77-4
M. Wt: 492.93
InChI Key: WWEZLAOSXSCWSE-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, ethyl ester functionalities, and pyridazine rings, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with various hydrazine derivatives. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, which significantly reduced reaction times and provided high yields ranging from 71-92% . This methodology could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been supported by crystallographic data. For example, the single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of bifurcated O-H⋯O hydrogen bonds, which lead to the formation of molecular dimers . Such structural analyses are crucial for understanding the molecular geometry and intermolecular interactions that could also be present in the target compound.

Chemical Reactions Analysis

The reactivity of related compounds with hydrazines has been explored, leading to the formation of various heterocyclic derivatives. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles . These findings suggest that the target compound may also undergo reactions with nucleophiles such as hydrazines to form new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their crystal structures and synthesis outcomes. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provided information on the molecular dimensions and packing in the solid state . These data points are valuable for predicting the solubility, stability, and reactivity of the target compound.

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-9-7-6-8-15(16)23)32-33(28,29)19-11-13(2)17(30-4)10-14(19)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEZLAOSXSCWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chlorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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